molecular formula C8H8N2O3 B15289308 Methyl 2-Oxo-2-(2-pyridinylamino)acetate

Methyl 2-Oxo-2-(2-pyridinylamino)acetate

Cat. No.: B15289308
M. Wt: 180.16 g/mol
InChI Key: UUBNUXNGZWIWGU-UHFFFAOYSA-N
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Description

Methyl 2-Oxo-2-(2-pyridinylamino)acetate is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. It is an intermediate in the synthesis of N-(2-Pyridyl)oxamic Acid, a metabolite of Tenoxicam, and a degradation product of Lornoxicam. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Oxo-2-(2-pyridinylamino)acetate can be synthesized through the reaction of 2-aminopyridine with methyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Oxo-2-(2-pyridinylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(2-Pyridyl)oxamic Acid.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: N-(2-Pyridyl)oxamic Acid.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-Oxo-2-(2-pyridinylamino)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents like Tenoxicam and Lornoxicam.

    Industry: The compound is utilized in the production of various fine chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Oxo-2-(2-pyridinylamino)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It inhibits the COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

    N-(2-Pyridyl)oxamic Acid: A metabolite of Tenoxicam with similar anti-inflammatory properties.

    Lornoxicam: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure and mechanism of action.

Uniqueness: Methyl 2-Oxo-2-(2-pyridinylamino)acetate is unique due to its specific reactivity and role as an intermediate in the synthesis of important pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

methyl 2-oxo-2-(pyridin-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)7(11)10-6-4-2-3-5-9-6/h2-5H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBNUXNGZWIWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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